2-amino-5-chloro-N-methoxy-N-methylbenzamide
Overview
Description
2-amino-5-chloro-N-methoxy-N-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and methoxy and methyl groups attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using nitric acid and sulfuric acid to form 2-nitro-3-methylbenzoic acid.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in 2-amino-3-methylbenzoic acid.
Chlorination: The amino compound is then chlorinated using chlorine gas to introduce the chlorine atom at the fifth position, forming 2-amino-5-chloro-3-methylbenzoic acid.
Amidation: Finally, the compound undergoes amidation with methoxyamine and methylamine to yield this compound
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-amino-5-chloro-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N,3-dimethylbenzamide
- 2-amino-5-chloro-N-methylbenzamide
- 2-amino-5-chloro-N-methoxybenzamide
Uniqueness
2-amino-5-chloro-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Biological Activity
2-Amino-5-chloro-N-methoxy-N-methylbenzamide (ACMB) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of ACMB, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
ACMB is classified as a benzamide and features several key structural components:
- An amino group at the second position.
- A chlorine atom at the fifth position.
- Methoxy and methyl groups attached to the nitrogen atom of the benzamide structure.
This unique arrangement contributes to its biological activity and interaction with various molecular targets.
The mechanism of action for ACMB involves its interaction with specific enzymes or receptors, which can modulate their activity. Research indicates that ACMB may inhibit certain enzymes by forming stable complexes that block active sites. For instance, it has been noted that ACMB can effectively inhibit protein farnesyltransferase, a target in cancer therapy, although it exhibits varying potency compared to related compounds.
Antimicrobial Activity
ACMB has shown promising results in antimicrobial studies. It has been tested against various pathogens, demonstrating significant inhibitory effects. The compound's ability to bind to bacterial enzymes suggests a potential mechanism for its antimicrobial properties.
Anticancer Activity
In anticancer research, ACMB has been evaluated for its efficacy against different cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of ACMB is influenced by its structural features. A comparative analysis with structurally related compounds reveals insights into how modifications affect potency:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
2-Amino-N-methoxybenzamide | Lacks chlorine at the fifth position | Different reactivity profiles |
2-Amino-5-bromo-N-methoxy-N-methylbenzamide | Bromine instead of chlorine | Varying anticancer activity |
2-Amino-6-chloro-N-methoxy-N-methylbenzamide | Chlorine at the sixth position | Altered binding affinity |
2-Amino-5-fluoro-N-methoxy-N-methylbenzamide | Fluorine substitution | Enhanced pharmacokinetic properties |
These variations highlight how substituents can significantly impact the compound's biological activity and potential therapeutic applications .
Case Studies
- Anticancer Efficacy : In a study examining various benzamide derivatives, ACMB exhibited a notable reduction in viability in human cancer cell lines, showing IC50 values in the low micromolar range compared to other analogs .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of ACMB revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Enzyme Inhibition Studies : Research demonstrated that ACMB selectively inhibits protein farnesyltransferase, with an IC50 value indicating strong binding affinity compared to other compounds in its class. This inhibition was linked to reduced proliferation rates in cancer cell lines expressing high levels of this enzyme .
Properties
IUPAC Name |
2-amino-5-chloro-N-methoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFLGRSYBQKTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623598 | |
Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150879-48-4 | |
Record name | 2-Amino-5-chloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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